C27 17A-Hopane (Tm)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C27 17A-Hopane ™ is a pentacyclic triterpene hydrocarbon with the molecular formula C27H46 and a molecular weight of 370.6541 g/mol . It belongs to the hopane family, which are biomarkers commonly found in geological samples, crude oils, and hydrocarbon source rocks . These compounds are significant in geochemical studies due to their stability and resistance to biodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27 17A-Hopane ™ typically involves the cyclization of squalene, a triterpene precursor, through a series of enzymatic or chemical reactions . The process includes:

Cyclization: Squalene undergoes cyclization to form the hopane skeleton.

Functionalization: Introduction of functional groups at specific positions on the hopane skeleton.

Industrial Production Methods

Industrial production of C27 17A-Hopane ™ is less common due to its natural abundance in geological samples. extraction from crude oils and hydrocarbon source rocks is a viable method. The process involves:

Extraction: Using organic solvents to extract hopanes from geological samples.

Fractionation: Separation of hopanes from other hydrocarbons using preparative HPLC or GC.

Purification: Further purification to isolate C27 17A-Hopane ™ in its pure form.

Chemical Reactions Analysis

Types of Reactions

C27 17A-Hopane ™ undergoes various chemical reactions, including:

Oxidation: Conversion to hopanoic acids using oxidizing agents such as periodic acid and sodium borohydride.

Reduction: Reduction of functional groups to form different hopane derivatives.

Substitution: Introduction of substituents at specific positions on the hopane skeleton.

Common Reagents and Conditions

Oxidizing Agents: Periodic acid, sodium borohydride.

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

Substituting Agents: Halogens, alkylating agents.

Major Products

Hopanoic Acids: Formed through oxidation reactions.

Reduced Hopanes: Formed through reduction reactions.

Substituted Hopanes: Formed through substitution reactions.

Scientific Research Applications

C27 17A-Hopane ™ has diverse applications in scientific research, including:

Geochemistry: Used as biomarkers to study the origin, maturity, and depositional environment of geological samples.

Environmental Science: Employed in oil spill analysis and remediation to trace the source of contamination.

Biochemistry: Investigated for its role in cell membrane structure and function in prokaryotes.

Petroleum Industry: Utilized in the exploration and production of crude oil.

Mechanism of Action

The mechanism of action of C27 17A-Hopane ™ involves its interaction with cell membranes in prokaryotes. It contributes to membrane stability and rigidity by integrating into the lipid bilayer . The molecular targets include membrane lipids and proteins, influencing membrane permeability and organization .

Comparison with Similar Compounds

C27 17A-Hopane ™ can be compared with other hopanes such as:

17α(H)-Diahopane: Similar in structure but differs in the position of the methyl group.

18α(H)-Neohopane: Another hopane derivative with a distinct methyl group arrangement.

22,29,30-Trinorhopane: A hopane with three fewer carbon atoms in its structure.

Uniqueness

C27 17A-Hopane ™ is unique due to its specific carbon skeleton and functional group arrangement, making it a valuable biomarker in geochemical and environmental studies .

Properties

IUPAC Name |

5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYQECPNNWDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968359 |

Source

|

| Record name | 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-59-1 |

Source

|

| Record name | 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)

amine](/img/structure/B12106000.png)

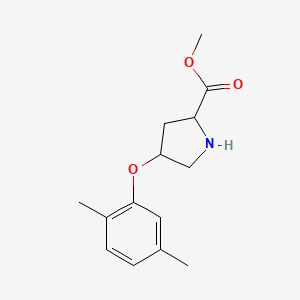

![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)

![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)

![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)

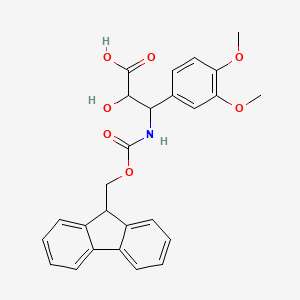

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)

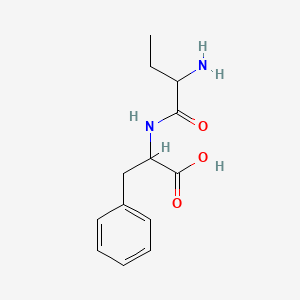

![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)